PEG ditosylate is a valuable precursor for the synthesis of various macrocyclic compounds, including calixarenes and crown ethers. These macrocycles possess unique cavity structures that can bind specific guest molecules with high affinity. Studies have shown that PEG ditosylate can be efficiently coupled with building blocks containing catechol groups, leading to the formation of calix[4]arenes and calix[5]arenes [].
Similarly, PEG ditosylate can be used to prepare crown ethers through coupling reactions. Crown ethers are known for their ability to selectively bind metal cations. A study demonstrates the use of PEG ditosylate in the synthesis of 3′-formylbenzo-18-crown-6, a crown ether with potential applications in molecular recognition [].
PEG ditosylate can act as a phase transfer catalyst in various organic reactions. These catalysts facilitate the transfer of reactants between immiscible phases (e.g., water and organic solvents). This allows for reactions to occur that wouldn't be possible under normal conditions. While the specific mechanism of action of PEG ditosylate as a catalyst is not fully understood, research suggests it might involve the formation of ion pairs with reactant molecules, aiding their transfer between phases [].
Pentaethylene glycol di(p-toluenesulfonate) is a synthetic compound with the molecular formula C24H34O10S2 and a molecular weight of 546.65 g/mol. It appears as an off-white to light brown solid that is not easily miscible in water . The compound features two p-toluenesulfonate groups attached to a pentaethylene glycol backbone, which enhances its solubility in aqueous environments and serves as an effective linker in various
PET itself doesn't have a known biological mechanism of action. Its primary function is as a synthetic intermediate.
The compound is primarily utilized as a reagent in nucleophilic substitution reactions due to the excellent leaving group properties of the tosyl groups. It can undergo coupling reactions to form larger organic structures, such as calixarenes and crown ethers. For example, it has been used in the synthesis of 3′-formylbenzo-18-crown-6 through coupling with 2,3-dihydroxybenzaldehyde .
While specific biological activities of pentaethylene glycol di(p-toluenesulfonate) are not extensively documented, it is noted for causing skin irritation upon contact . Its role as a linker in drug development suggests potential applications in targeted therapies but requires further investigation into its biological interactions.
Pentaethylene glycol di(p-toluenesulfonate) can be synthesized through several methods:
These methods allow for variations in the synthesis process to tailor the compound for specific applications.
Pentaethylene glycol di(p-toluenesulfonate) finds utility in various fields:
Pentaethylene glycol di(p-toluenesulfonate) shares similarities with various other compounds that contain polyethylene glycol linkers or tosyl groups. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Pentaethylene glycol di(p-tosylate) | C24H34O10S2 | Similar structure; used as a linker |
| Pentaethylene glycol bis(p-toluenesulfonate) | C24H34O10S2 | Contains two tosyl groups; similar application |
| Ethylene glycol di(p-toluenesulfonate) | C12H14O6S2 | Shorter chain; used in similar synthetic routes |
Uniqueness: Pentaethylene glycol di(p-toluenesulfonate) stands out due to its longer polyethylene glycol chain, which enhances solubility and reactivity compared to shorter analogs. This feature makes it particularly valuable for complex organic synthesis and pharmaceutical applications.
The solubility characteristics of pentaethylene glycol di(p-toluenesulfonate) present a fascinating contrast to its parent polyethylene glycol backbone, demonstrating how functional group substitution dramatically alters molecular behavior in various solvents.
Pentaethylene glycol di(p-toluenesulfonate) exhibits poor water solubility, with solubility values reported as less than 0.1 mg/mL even under enhanced dissolution conditions including ultrasonic treatment, warming, and heating to 60°C [4] [5]. This compound is described as "not miscible or difficult to mix in water" [5] [6], representing a stark departure from the excellent water solubility typically associated with polyethylene glycol compounds [7] [8].
This dramatic reduction in aqueous solubility results from the replacement of the hydrophilic hydroxyl terminal groups with hydrophobic tosylate moieties. The tosylate groups, containing aromatic rings and sulfonate esters, significantly increase the hydrophobic character of the molecule, overwhelming the hydrophilic contribution of the internal ether linkages [1] [9]. Research on polyether solubility demonstrates that the dynamics of water molecules solvating polyethers fundamentally depends on their carbon-to-oxygen composition and the nature of terminal functional groups [7].
In contrast to its poor aqueous solubility, pentaethylene glycol di(p-toluenesulfonate) demonstrates excellent solubility in a wide range of organic solvents. Based on data from structurally related PEG tosylate derivatives, the compound exhibits good solubility in:
Highly Polar Aprotic Solvents: The compound shows excellent solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [10] [11] [12] [13]. These solvents can effectively solvate both the polar ether linkages and the tosylate functional groups through dipole-dipole interactions.
Chlorinated Solvents: Pentaethylene glycol di(p-toluenesulfonate) demonstrates good solubility in chloroform and methylene chloride [10] [11] [12]. The moderate polarity of these solvents provides favorable interactions with the compound's mixed polar-nonpolar character.
Limited Solubility Systems: The compound shows reduced solubility in alcohols and toluene [10] [11] [12], while being essentially insoluble in diethyl ether [10] [11] [12]. This solubility pattern reflects the balance between the polar ether backbone and the aromatic tosylate substituents.
The solubility behavior of pentaethylene glycol di(p-toluenesulfonate) can be understood through several key molecular factors:
Hydrogen Bonding Capacity: Unlike parent pentaethylene glycol, which possesses terminal hydroxyl groups capable of strong hydrogen bonding with water [14] [15], the tosylate derivative lacks hydrogen bond donor sites. This absence significantly reduces its ability to integrate into the hydrogen-bonded network structure of water [7].
Hydrophobic Surface Area: The introduction of two para-methylbenzenesulfonate groups substantially increases the hydrophobic surface area of the molecule. Each tosylate group contributes an aromatic ring system that preferentially interacts with organic solvents rather than water [16].
Conformational Flexibility: The pentaethylene glycol chain retains considerable conformational flexibility, allowing the molecule to adopt configurations that optimize solvation in different solvent environments [17]. In organic solvents, the molecule can adopt extended conformations that maximize favorable solvent-solute interactions.
| Property | Value | Reference |
|---|---|---|
| Water Solubility | <0.1 mg/mL (insoluble) | [4] [5] [6] |
| DMF Solubility | Soluble | [10] [11] [12] |
| DMSO Solubility | Soluble | [13] |
| Chloroform Solubility | Soluble | [10] [11] [12] |
| Alcohol Solubility | Less soluble | [10] [11] [12] |
| Ether Solubility | Insoluble | [10] [11] [12] |
The thermal behavior of pentaethylene glycol di(p-toluenesulfonate) reflects the combined thermal characteristics of its polyethylene glycol backbone and tosylate functional groups, presenting a complex thermal profile that must be understood for safe handling and application.
Pentaethylene glycol di(p-toluenesulfonate) demonstrates moderate thermal stability under normal storage and handling conditions. The compound remains stable under ambient conditions when stored properly, with recommended storage temperatures of -20°C for long-term preservation [18] [19] [20].
Flash Point Characteristics: The compound exhibits a flash point exceeding 110°C (230°F) when measured in a closed cup configuration [2] [3] [21]. This relatively high flash point indicates good thermal stability for normal laboratory and industrial handling procedures, classifying it as a combustible liquid rather than a highly flammable material [2] [3].
Predicted Boiling Point: Computational modeling suggests a boiling point of 661.4 ± 55.0°C under standard atmospheric pressure [1] [22]. However, this predicted value should be interpreted cautiously, as thermal decomposition is likely to occur before reaching this temperature, similar to other polyethylene glycol derivatives [23] [24].
While specific thermal decomposition studies for pentaethylene glycol di(p-toluenesulfonate) are limited, the thermal degradation behavior can be inferred from extensive research on polyethylene glycol systems and tosylate compounds.
Polyethylene Glycol Backbone Degradation: The pentaethylene glycol segment of the molecule follows degradation pathways well-established for PEG compounds. Research demonstrates that polyethylene glycol undergoes random chain scission in the presence of oxygen, leading to the formation of low molecular weight products including formic esters and other oxygenated compounds [23] [24].
The thermal degradation mechanism for the PEG portion involves:
Tosylate Group Stability: The para-toluenesulfonate groups generally exhibit good thermal stability compared to the ether linkages. However, at elevated temperatures, these groups may undergo:
Environmental Influence on Degradation: The presence of oxygen significantly accelerates thermal degradation processes. Under inert atmospheric conditions, thermal stability improves markedly, with minimal degradation observed even at moderately elevated temperatures [23] [19]. This oxygen dependence suggests that the primary degradation mechanism involves oxidative processes rather than simple thermal bond breaking.
Based on analogous polyethylene glycol and tosylate compound studies, thermal decomposition of pentaethylene glycol di(p-toluenesulfonate) likely produces:
From PEG Backbone Degradation:
From Tosylate Group Degradation:
| Thermal Property | Value/Condition | Reference |
|---|---|---|
| Flash Point | 110°C (230°F) | [2] [3] [21] |
| Predicted Boiling Point | 661.4 ± 55.0°C | [1] [22] |
| Storage Stability (Pure) | -20°C (3 years), 4°C (2 years) | [4] [20] |
| Storage Stability (Solution) | -80°C (6 months), -20°C (1 month) | [4] [20] |
| Thermal Stability | Stable under normal conditions | [18] [19] |
| Degradation Mechanism | Oxidative chain scission (air-dependent) | [23] [24] [25] |
The surface activity and interfacial properties of pentaethylene glycol di(p-toluenesulfonate) represent a complex interplay between its polyethylene glycol backbone and tosylate functional groups, resulting in unique interfacial behavior that differs significantly from conventional surfactants.
While specific surface tension measurements for pentaethylene glycol di(p-toluenesulfonate) are not available in the current literature, the compound's surface activity can be understood through analysis of related polyethylene glycol derivatives and tosylate-containing compounds.
Structural Influence on Surface Activity: The molecule possesses a dual character that influences its surface behavior. The central pentaethylene glycol chain provides hydrophilic character through its ether oxygen atoms, while the terminal tosylate groups contribute both hydrophobic aromatic components and ionic sulfonate functionalities [26] [27].
Comparison with PEG Surface Activity: Polyethylene glycol compounds typically reduce surface tension in aqueous solutions, with the effectiveness depending on molecular weight and functional groups. Studies on various PEG derivatives show surface tension reductions from the baseline water value of approximately 72.4 mN/m to values ranging between 25-50 mN/m, depending on concentration and molecular structure [27] [28].
Tosylate Group Influence: The para-toluenesulfonate groups significantly modify surface behavior compared to hydroxyl-terminated PEG. Research on tosylate-containing surfactants demonstrates that these groups can act as penetrating ions that modify micelle structure and surface properties [29] [30]. The tosylate anion's ability to intercalate between surfactant molecules affects both surface tension reduction and critical micelle concentration [30].
Air-Water Interface Behavior: At the air-water interface, pentaethylene glycol di(p-toluenesulfonate) likely adopts conformations where the hydrophobic aromatic rings of the tosylate groups orient toward the air phase, while the ether-rich backbone maintains contact with the aqueous phase. However, the compound's poor water solubility limits its effectiveness as a conventional surface-active agent [4] [5].
Organic Solvent-Water Interfaces: The compound may demonstrate enhanced surface activity at organic solvent-water interfaces, where its amphiphilic character can be more effectively utilized. The tosylate groups can interact favorably with organic phases while the ether backbone maintains some affinity for aqueous environments [10] [11].
Protein-Repelling Properties: Polyethylene glycol derivatives are well-known for their protein-repelling characteristics, and pentaethylene glycol di(p-toluenesulfonate) likely retains some of these properties despite the tosylate modification. The PEG backbone can create a hydrated layer that resists protein adsorption through steric and osmotic effects [31] [32].
PROTAC Linker Applications: The compound's primary application as a PROTAC (Proteolysis Targeting Chimera) linker takes advantage of its interfacial properties to bridge hydrophobic and hydrophilic molecular regions within complex biological systems [4] [20]. The flexible PEG chain allows conformational adaptation while the tosylate groups serve as reactive handles for further functionalization.
Phase Transfer Characteristics: Related pentaethylene glycol compounds demonstrate effectiveness as phase transfer catalysts, suggesting that the ditosylate derivative may exhibit similar interfacial activity between immiscible phases [14] [15] [33]. The combination of ether linkages and ionic tosylate groups provides multiple interaction modes with different chemical environments.
Critical Considerations for Surface Activity:
| Interfacial Property | Characteristic | Reference |
|---|---|---|
| Water Surface Activity | Limited due to poor solubility | [4] [5] [6] |
| Organic Solvent Compatibility | Good interfacial activity expected | [10] [11] [12] |
| Protein Resistance | PEG backbone provides repelling properties | [31] [32] |
| Phase Transfer Potential | Possible based on structural analogs | [14] [15] [33] |
| Conformational Flexibility | High due to PEG chain | [17] [26] |
| Critical Applications | PROTAC linker, synthetic intermediate | [4] [20] |
Irritant